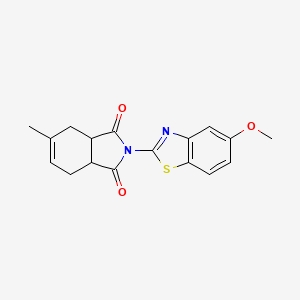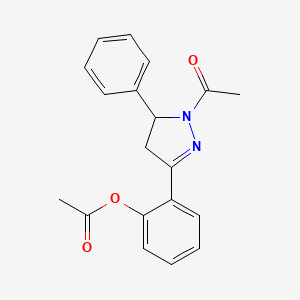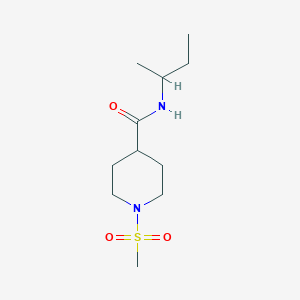![molecular formula C19H19N3O2S B4062524 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4062524.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide
Overview
Description
The compound “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been reported to possess a broad spectrum of biological activity .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, phenyl acetic acid can be converted into 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions . The intermediate oxadiazole can then be reacted with various acid chlorides to yield acylated compounds .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can vary based on the substituents in the oxadiazole ring. These variations can cause differences in their properties due to changes in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives can be complex. For example, the intermediate oxadiazole can be reacted with chloroacetyl derivatives of phenols and anilines derivatives to afford the title oxadiazole derivatives .Physical And Chemical Properties Analysis
Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The properties of oxadiazoles can vary based on the substituents in the oxadiazole ring .Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds structurally related to 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide have been explored for their potential antibacterial and antifungal properties. Studies have synthesized derivatives exhibiting significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For example, research has found that certain derivatives display excellent antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli, and antifungal activity against species like Aspergillus fumigatus and Candida albicans. These findings underscore the potential of these compounds as leads for developing new antimicrobial agents (K. Ramalingam et al., 2019; Poonam Devi et al., 2022).
Enzyme Inhibition
The synthesis and evaluation of 5-benzyl-1,3,4-oxadiazol-2yl-2"-sulfanyl acetamide derivatives have shown promise in enzyme inhibition studies. These compounds have been found to exhibit activity against enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are relevant in the context of diseases such as Alzheimer's. The ability to inhibit these enzymes suggests potential applications in designing therapeutic agents for neurodegenerative diseases (S. Z. Siddiqui et al., 2013).
Anticancer Activity
Several studies have focused on the anticancer activities of derivatives of this compound. These compounds have been tested against various cancer cell lines, demonstrating potential as anticancer agents. The synthesis of derivatives bearing different heterocyclic rings has been explored, with certain compounds showing considerable anticancer activity in vitro against a selection of human tumor cell lines. This indicates the potential for these compounds to be further developed and optimized as anticancer therapies (L. Yurttaş et al., 2015).
Anticonvulsant Evaluation
Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has highlighted potential anticonvulsant properties. These compounds have been evaluated using various tests, such as the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, with some showing significant anticonvulsant activity. This suggests that derivatives related to this compound could serve as a foundation for developing new treatments for epilepsy and related seizure disorders (R. Nath et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14(16-10-6-3-7-11-16)20-17(23)13-25-19-22-21-18(24-19)12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXDOHRTGXHJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B4062446.png)
![N-[(2-methoxypyrimidin-5-yl)methyl]-2-methyl-N-[(3-methyl-2-thienyl)methyl]propan-1-amine](/img/structure/B4062449.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4062460.png)

![N-(4-acetylphenyl)-2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4062471.png)

![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4062486.png)
![2-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4062494.png)
![N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-pyridinylmethyl)ethanamine](/img/structure/B4062511.png)

![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepan-5-one](/img/structure/B4062517.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-ethylbenzoyl)piperazine](/img/structure/B4062529.png)
![5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062535.png)
